3,5-Dimethoxy-2-methylaniline
Description
3,5-Dimethoxy-2-methylaniline (CAS: 33580-40-4 for its hydrochloride form) is an aromatic amine derivative with the molecular formula C₉H₁₃NO₂ (free base) and a molecular weight of 167.21 g/mol. Its structure features two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring, a methyl (-CH₃) group at the 2-position, and an amino (-NH₂) group at the 1-position (Figure 1). This compound is primarily used in pharmaceutical research and organic synthesis, particularly as a precursor for drug intermediates.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,5-dimethoxy-2-methylaniline |
InChI |
InChI=1S/C9H13NO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,10H2,1-3H3 |
InChI Key |
XNCGHPSDJDLXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxy-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3,5-Dimethoxy-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethoxy-2-methylaniline exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares 3,5-Dimethoxy-2-methylaniline with four structurally related aniline derivatives:
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 33580-40-4* | C₉H₁₃NO₂ | 167.21 | Not reported† | Not reported | Not reported |
| 4,5-Dimethoxy-2-methylaniline | 41864-45-3 | C₉H₁₃NO₂ | 167.21 | 109–109.5 | 4.3 g/L (in water) | 1.071 |
| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | 137.17 | 50–55 | Not reported | Not reported |
| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | ~15–20 (liquid at RT) | Low water solubility | 0.98 |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 2–3 | Miscible in organic solvents | 0.96 |
*CAS provided for the hydrochloride form; †Limited data available for the free base.
Key Observations:
Substituent Effects :
- This compound and 4,5-Dimethoxy-2-methylaniline are isomers differing in methoxy group positions. The 4,5-isomer exhibits higher crystallinity (mp 109°C) compared to the 3,5-isomer, likely due to symmetry differences.
- 2-Methoxy-5-methylaniline has a simpler structure with one methoxy group, resulting in a lower molecular weight (137.17 vs. 167.21).
- 3,5-Dimethylaniline lacks methoxy groups, reducing polarity and leading to lower water solubility.
Physicochemical Behavior: Methoxy groups increase hydrophilicity. For example, 4,5-Dimethoxy-2-methylaniline has a water solubility of 4.3 g/L, whereas 3,5-Dimethylaniline is nearly insoluble in water.
This compound:
Limited evidence exists for its direct synthesis. However, analogous compounds like 4,5-Dimethoxy-2-methylaniline are synthesized via nucleophilic substitution reactions under nitrogen atmospheres using cesium carbonate as a base in DMF. For example, methoxybenzyl derivatives are prepared by reacting halogenated precursors with methoxy-substituted alcohols.
Comparison with Other Compounds:
Biological Activity
3,5-Dimethoxy-2-methylaniline is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups at the 3 and 5 positions on the aromatic ring, along with a methyl group at the 2 position. This arrangement contributes to its reactivity and interaction with biological targets. The molecular formula is , and it appears as a white crystalline powder.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural features possess antimicrobial properties. The methoxy groups may enhance the compound's ability to scavenge free radicals and inhibit microbial growth.
- Anticancer Potential : The compound has been investigated for its anticancer activities. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to cytotoxic effects against various cancer cell lines.
- Enzyme Interaction : The unique positioning of the methoxy groups allows for enhanced reactivity, enabling the compound to act as a substrate for certain enzymes. This interaction could influence various biochemical pathways critical for cellular function.
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Electrophilic and Nucleophilic Reactions : The presence of methoxy groups increases the electron density on the aromatic ring, facilitating electrophilic substitution reactions that can modify biological molecules.
- Binding to Biological Targets : The compound may mimic natural substrates in biological systems, allowing it to bind to proteins or enzymes involved in disease processes. For instance, docking studies have suggested potential binding modes with bromodomains, which are implicated in gene regulation and cancer .
Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of various methoxy-substituted anilines, including this compound. The results indicated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating that structural modifications can enhance or diminish antimicrobial efficacy.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control (no methoxy groups) | >128 | >128 |
Anticancer Activity Evaluation
In vitro studies were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that this compound exhibited cytotoxic effects with IC50 values indicative of its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
